

Application Note: Quantification of Human Intrinsic Factor in Biological Samples using ELISA

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Compound of Interest

Compound Name: *Intrinsic factor*

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Introduction

Intrinsic Factor (IF), also known as gastric **intrinsic factor** (GIF), is a crucial glycoprotein synthesized by parietal cells in the stomach's gastric mucosa.[1][2] Its primary physiological role is to facilitate the absorption of vitamin B12 (cobalamin) in the terminal ileum.[3] The process begins in the stomach, where dietary vitamin B12 is released from food proteins and initially binds to haptocorrin. In the less acidic environment of the small intestine, pancreatic proteases digest haptocorrin, allowing vitamin B12 to bind to **Intrinsic Factor**. This IF-B12 complex then travels to the ileum, where it is absorbed by epithelial cells via a specific receptor complex called cubam.[3]

A deficiency in the production or function of **Intrinsic Factor** can lead to impaired vitamin B12 absorption, resulting in pernicious anemia, a condition characterized by megaloblastic anemia and potential neurological complications.[4][5] Therefore, the accurate quantification of **Intrinsic Factor** in biological samples is a valuable tool for researchers studying gastric function, vitamin B12 metabolism, and associated pathologies. This application note provides a detailed protocol for the quantification of human **Intrinsic Factor** using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

The most common method for quantifying **Intrinsic Factor** is the sandwich ELISA. This assay utilizes a pair of antibodies specific to the **Intrinsic Factor** protein. A capture antibody is pre-coated onto the wells of a microplate. When the biological sample is added, the **Intrinsic Factor** present binds to the capture antibody. After a washing step to remove unbound substances, a biotinylated detection antibody, which recognizes a different epitope on the **Intrinsic Factor** molecule, is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is added, resulting in a color change that is proportional to the amount of **Intrinsic Factor** captured in the well. The absorbance is measured spectrophotometrically, and the concentration of **Intrinsic Factor** in the sample is determined by interpolating from a standard curve generated with known concentrations of recombinant human **Intrinsic Factor**.

Data Presentation

The following tables summarize the quantitative data from commercially available ELISA kits and a research study for the quantification of human **Intrinsic Factor**.

Table 1: Performance Characteristics of Commercial Human **Intrinsic Factor** ELISA Kits

Parameter	Kit A	Kit B	Kit C
Assay Type	Sandwich ELISA	Sandwich ELISA	Competitive Inhibition ELISA
Sample Types	Serum, Plasma, Cell Culture Supernatant, Tissue Lysate	Serum, Plasma, Tissue Homogenates	Serum, Plasma, Tissue Homogenates, Other Biological Fluids
Detection Range	3.125 - 200 ng/mL ^[6]	3.125 - 200 ng/mL	Not Specified
Sensitivity	1.875 ng/mL ^[6]	0.95 ng/mL	3.125 ng/mL
Intra-assay Precision (CV%)	< 10%	< 8%	< 10%
Inter-assay Precision (CV%)	< 12%	< 10%	< 12%

Table 2: Validation Data from a Developed **Intrinsic Factor** ELISA

Parameter	Value
Measurement Range	0.2 - 50 pmol/L[1]
Intra-assay Imprecision	7.9%[1]
Total Imprecision	15%[1]
95% Reference Interval (18-65 years)	1.7 - 11.6 pmol/L[1]

Experimental Protocol: Sandwich ELISA for Intrinsic Factor

This protocol is a generalized procedure based on common sandwich ELISA kits for the quantification of human **Intrinsic Factor**.^[6] Researchers should always refer to the specific manual provided with their chosen ELISA kit.

Materials Required

- Microplate pre-coated with anti-human **Intrinsic Factor** capture antibody
- Human **Intrinsic Factor** standard
- Biotinylated anti-human **Intrinsic Factor** detection antibody
- Streptavidin-HRP conjugate
- Assay Diluent
- Wash Buffer (concentrate)
- TMB Substrate
- Stop Solution
- Biological samples (e.g., serum, plasma, cell culture supernatant)

- Precision pipettes and tips
- Microplate reader capable of measuring absorbance at 450 nm

Reagent Preparation

- **Wash Buffer:** Dilute the concentrated Wash Buffer to its working concentration with deionized or distilled water as instructed in the kit manual.
- **Intrinsic Factor Standard:** Reconstitute the lyophilized **Intrinsic Factor** standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard in Assay Diluent to generate a standard curve.
- **Biotinylated Detection Antibody:** Dilute the concentrated biotinylated detection antibody to its working concentration with Assay Diluent.
- **Streptavidin-HRP Conjugate:** Dilute the concentrated Streptavidin-HRP conjugate to its working concentration with Assay Diluent.
- **Samples:** Dilute biological samples in Assay Diluent to a concentration that falls within the detection range of the assay. A preliminary experiment may be necessary to determine the optimal dilution factor.

Assay Procedure

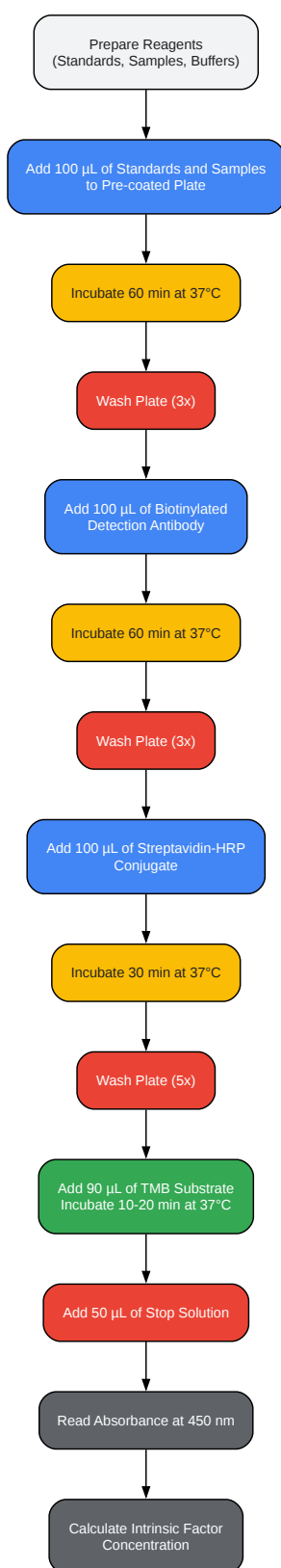
- **Add Standards and Samples:** Add 100 μ L of each standard and diluted sample to the appropriate wells of the pre-coated microplate.
- **Incubation:** Seal the plate and incubate for 60 minutes at 37°C.[6]
- **Washing:** Aspirate the contents of the wells and wash each well three times with 300 μ L of working Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- **Add Detection Antibody:** Add 100 μ L of the diluted biotinylated detection antibody to each well.
- **Incubation:** Seal the plate and incubate for 60 minutes at 37°C.[6]

- Washing: Repeat the washing step as described in step 3.
- Add Streptavidin-HRP Conjugate: Add 100 μ L of the diluted Streptavidin-HRP conjugate to each well.
- Incubation: Seal the plate and incubate for 30 minutes at 37°C.[6]
- Washing: Repeat the washing step, but increase the number of washes to five times.[6]
- Substrate Reaction: Add 90 μ L of TMB Substrate to each well. Incubate the plate in the dark at 37°C for 10-20 minutes.[6]
- Stop Reaction: Add 50 μ L of Stop Solution to each well. The color in the wells will change from blue to yellow.
- Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis

- Subtract the mean absorbance of the blank (zero standard) from the mean absorbance of all other standards and samples.
- Plot a standard curve with the concentration of the **Intrinsic Factor** standards on the x-axis and the corresponding mean absorbance on the y-axis.
- Use the standard curve to determine the concentration of **Intrinsic Factor** in the unknown samples by interpolating the sample's mean absorbance.
- Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of **Intrinsic Factor** in the original sample.

Visualization of Experimental Workflow



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Caption: Workflow diagram of the sandwich ELISA for **Intrinsic Factor** quantification.

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